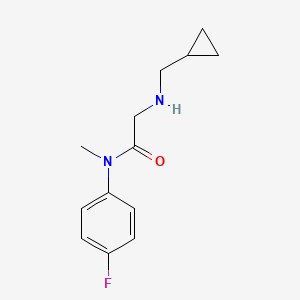![molecular formula C13H17NO5S B7590362 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a derivative of propionic acid and belongs to the class of arylalkanoic acids. MPA is a potent inhibitor of cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation.
Wirkmechanismus
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the production of leukotrienes, which are involved in the inflammatory response. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. However, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid. One area of interest is its potential use in cancer therapy. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in vivo. Another area of interest is the development of new derivatives of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid that may have improved efficacy and fewer side effects. Additionally, research is needed to better understand the mechanism of action of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid and its effects on the immune system.
Synthesemethoden
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid can be synthesized by reacting 2-methyl-2-methylsulfonylpropanoic acid with 3-aminoacetophenone in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a coupling reaction, where the two compounds are joined together to form 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including arthritis, menstrual cramps, and headaches. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[3-[(2-methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,20(3,18)19)12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJLMRQHPKBGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)

![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)